N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide
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Overview
Description
N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide is an organic compound that features both borate and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide typically involves nucleophilic substitution and amidation reactions. The starting materials often include 4-methylphenylboronic acid and cyclopropanesulfonyl chloride. The reaction conditions usually involve the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The borate group can be oxidized to form boronic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The borate group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide involves its ability to form stable complexes with various molecular targets. The borate group can interact with diols and other nucleophiles, while the sulfonamide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar borate group but lacks the sulfonamide group.
Cyclopropanesulfonamide: Similar sulfonamide group but lacks the borate group.
N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: Similar borate and sulfonamide groups but different aromatic substituents.
Uniqueness
N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide is unique due to the combination of borate and sulfonamide groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C16H24BNO4S |
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Molecular Weight |
337.2 g/mol |
IUPAC Name |
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C16H24BNO4S/c1-11-6-7-12(18-23(19,20)13-8-9-13)10-14(11)17-21-15(2,3)16(4,5)22-17/h6-7,10,13,18H,8-9H2,1-5H3 |
InChI Key |
JPJORFSZGKCWHQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NS(=O)(=O)C3CC3)C |
Origin of Product |
United States |
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